EP3/EP4 Receptor Binding Affinity
PGE1 demonstrates a distinct receptor binding profile compared to PGE2, with preferential affinity for the EP3 and EP4 receptor subtypes. The rank order of affinity is EP3≥EP4>EP2>EP1 [1]. Quantitative Ki values for mouse receptors are 1.1 nM (EP3), 2.1 nM (EP4), 10 nM (EP2), and 36 nM (EP1) . In contrast, PGE2 exhibits Ki values of approximately 1 nM for EP3α and EP4, 5 nM for EP2, and 24 nM for EP1 in rat receptors [2]. This difference in EP2/EP1 affinity ratios may influence tissue-specific responses.
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | EP3: 1.1 nM, EP4: 2.1 nM, EP2: 10 nM, EP1: 36 nM (mouse receptors) |
| Comparator Or Baseline | PGE2: EP3α: ~1 nM, EP4: ~1 nM, EP2: ~5 nM, EP1: ~24 nM (rat receptors) |
| Quantified Difference | PGE1 exhibits ~3.6-fold lower affinity for EP1 compared to PGE2, while maintaining similar EP3/EP4 affinity. |
| Conditions | Radioligand binding assays using cloned mouse (PGE1) and rat (PGE2) prostanoid receptors expressed in CHO cells. |
Why This Matters
The differential EP1 affinity may translate to reduced EP1-mediated calcium mobilization and smooth muscle contraction in certain tissues, potentially improving the therapeutic index for vasodilatory applications.
- [1] Expression of Prostaglandin E1 Receptor Subtypes in the Inner Ear of Mice. CiNii Research. Accessed 2026. View Source
- [2] Boie Y, et al. Molecular cloning and characterization of the four rat prostaglandin E2 prostanoid receptor subtypes. Eur J Pharmacol. 1997 Dec 11;340(2-3):227-41. doi:10.1016/s0014-2999(97)01383-6. View Source
